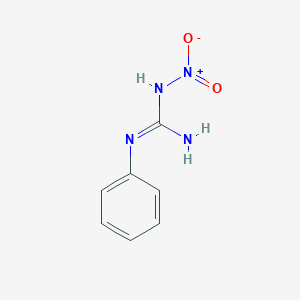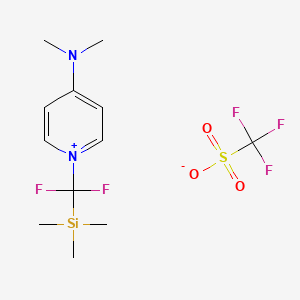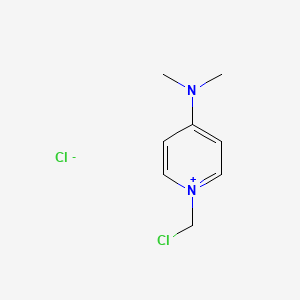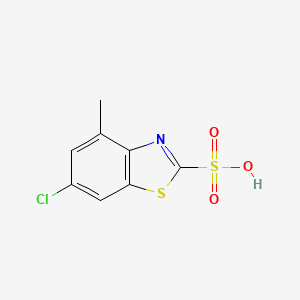![molecular formula C5H5F5O2S B8047545 3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)
3-[(Pentafluoroethyl)thio]-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Pentafluoroethyl)thio]-propanoic acid is an organofluorine compound characterized by the presence of a pentafluoroethylthio group attached to a propanoic acid backbone. This compound is of interest due to its unique chemical properties imparted by the highly electronegative fluorine atoms, which can influence its reactivity and interactions in various chemical and biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the catalytic Sandmeyer reaction, where aromatic and heteroaromatic diazonium salts are converted into pentafluoroethyl thioethers using a stable fluoroalkylthiolation reagent such as Me4NSC2F5 in the presence of catalytic amounts of elemental copper . This reaction proceeds under mild conditions and is applicable to a wide range of functionalized molecules.
Industrial Production Methods
Industrial production methods for 3-[(Pentafluoroethyl)thio]-propanoic acid are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up the catalytic Sandmeyer reaction, and employing continuous flow processes, can be applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Pentafluoroethyl)thio]-propanoic acid can undergo various chemical reactions, including:
Oxidation: The presence of the thioether group makes it susceptible to oxidation, potentially forming sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.
Substitution: The pentafluoroethylthio group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Pentafluoroethyl)thio]-propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug discovery and development due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the development of agrochemicals and materials science for creating compounds with enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-[(Pentafluoroethyl)thio]-propanoic acid involves its interaction with molecular targets through the highly electronegative fluorine atoms. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The pentafluoroethylthio group can also affect the compound’s lipophilicity and membrane permeability, which are crucial factors in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic acid: Another fluorinated carboxylic acid with three fluorine atoms.
Pentafluoropropionic acid: A similar compound with five fluorine atoms attached to a propionic acid backbone.
Trifluoromethylthioacetic acid: Contains a trifluoromethylthio group instead of a pentafluoroethylthio group.
Uniqueness
3-[(Pentafluoroethyl)thio]-propanoic acid is unique due to the presence of the pentafluoroethylthio group, which imparts distinct electronic and steric properties compared to other fluorinated compounds. This uniqueness can lead to different reactivity patterns and interactions in chemical and biological systems, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O2S/c6-4(7,8)5(9,10)13-2-1-3(11)12/h1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJJVCWQVIYVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(C(F)(F)F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














